molecular formula C12H21NO2 B13592887 Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13592887
M. Wt: 211.30 g/mol
InChI Key: MSNXMXJXODZQIZ-UHFFFAOYSA-N
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Description

Ethyl 5-(propan-2-yl)-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound featuring a unique structure that includes an azabicyclo[311]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the formation of the azabicyclo[3.1.1]heptane core through a series of cyclization reactions. One common method involves the reaction of a suitable amine with a bicyclic precursor under acidic or basic conditions to form the desired azabicyclo structure. The esterification of the carboxylate group is then achieved using ethyl alcohol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azabicyclo core, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo core allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane: A structurally related compound with similar chemical properties.

    6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane: Another bicyclic compound with a different substitution pattern.

Uniqueness

Ethyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the azabicyclo core and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to other bicyclic compounds.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-4-15-10(14)12-5-11(6-12,9(2)3)7-13-8-12/h9,13H,4-8H2,1-3H3

InChI Key

MSNXMXJXODZQIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(CNC2)C(C)C

Origin of Product

United States

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